molecular formula C8H10N2O3S B12216373 Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate

Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate

Cat. No.: B12216373
M. Wt: 214.24 g/mol
InChI Key: NAVOFKRRZKVVAR-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate typically involves the reaction of thiazole with dichloromethane. The process begins with the reaction of dichloromethane with ammonium thioacetate to form 2-amino-4-thiazoleacetic acid ammonium salt. This intermediate is then reacted with methanol to produce this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with enzymes and receptors, modulating their activity. The compound can inhibit microbial growth by interfering with essential metabolic pathways and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(2-amino-2-oxoethyl)thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its significance .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

methyl 2-[2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C8H10N2O3S/c1-13-8(12)2-5-4-14-7(10-5)3-6(9)11/h4H,2-3H2,1H3,(H2,9,11)

InChI Key

NAVOFKRRZKVVAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC(=N1)CC(=O)N

Origin of Product

United States

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